molecular formula C11H18N2O3S B5831512 6-oxo-N,N-di(propan-2-yl)-1H-pyridine-3-sulfonamide

6-oxo-N,N-di(propan-2-yl)-1H-pyridine-3-sulfonamide

Cat. No.: B5831512
M. Wt: 258.34 g/mol
InChI Key: MOYADZQBJKIPIJ-UHFFFAOYSA-N
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Description

6-oxo-N,N-di(propan-2-yl)-1H-pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a pyridine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N,N-di(propan-2-yl)-1H-pyridine-3-sulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    N-Alkylation: The final step involves the alkylation of the nitrogen atoms with isopropyl groups using an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or sulfur atoms.

    Reduction: Reduction reactions could potentially reduce the sulfonamide group to a sulfonic acid or other derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 6-oxo-N,N-di(propan-2-yl)-1H-pyridine-3-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Sulfonamides are known for their antibacterial properties, and this compound could be investigated for similar effects.

Medicine

In medicinal chemistry, this compound might be explored as a potential drug candidate. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-oxo-N,N-di(propan-2-yl)-1H-pyridine-3-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide with a pyrimidine ring, used as an antibacterial agent.

Uniqueness

6-oxo-N,N-di(propan-2-yl)-1H-pyridine-3-sulfonamide is unique due to its specific structure, which includes a pyridine ring and two isopropyl groups. This structure may confer unique chemical and biological properties, distinguishing it from other sulfonamides.

Properties

IUPAC Name

6-oxo-N,N-di(propan-2-yl)-1H-pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-8(2)13(9(3)4)17(15,16)10-5-6-11(14)12-7-10/h5-9H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYADZQBJKIPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=CNC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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